![molecular formula C7H10O B2824913 5-Methylbicyclo[3.1.0]hexan-2-one CAS No. 14845-46-6](/img/structure/B2824913.png)
5-Methylbicyclo[3.1.0]hexan-2-one
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Overview
Description
5-Methylbicyclo[3.1.0]hexan-2-one, also known as Sabina ketone or 5-Isopropylbicyclo[3.1.0]hexan-2-one , is a chemical compound with the molecular formula C9H14O . Its molecular weight is 138.2069 .
Synthesis Analysis
While specific synthesis methods for 5-Methylbicyclo[3.1.0]hexan-2-one were not found, a related compound, 1R,5S-bicyclo[3.1.0]hexan-2-one, has been synthesized from ®-1,2-epoxyhex-5-ene . This process involved a catalytic intramolecular cyclopropanation of ®-1,2-epoxyhex-5-ene to produce the key homochiral bicycle [3.1.0]hexan-1-ol, which was then oxidized to the desired ketone .Molecular Structure Analysis
The molecular structure of 5-Methylbicyclo[3.1.0]hexan-2-one consists of a bicyclic framework with a ketone functional group . The 3D structure of the molecule can be viewed using specific software .Scientific Research Applications
Conformational Analysis and Stereochemistry
Research on similar compounds like (1S,5S)-exo-2(R)-Methylbicyclo[3.1.0]hexan-3-one has involved conformational analysis using molecular mechanics calculations and nuclear magnetic resonance (NMR) coupling constants. This type of study provides insights into the structural properties and stereochemistry of these compounds (Lightner et al., 1985).
Crystal and Molecular Structure Analysis
The crystal and molecular structure of derivatives, such as (1a,4β,5a)-1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]hexan-2-one, have been analyzed to understand the stereochemistry of main cycloadducts. Such studies provide valuable information about the molecular arrangement and bonding characteristics (Adembri et al., 1984).
Investigation of Natural Compounds
Studies have been conducted to identify and analyze natural compounds related to 5-Methylbicyclo[3.1.0]hexan-2-one. For instance, the structure of a new natural compound, 5-isopropylbicyclo[3.1.0]hex-3-en-2-one, was established in the essential oil of Ledum palustre, demonstrating the occurrence of bicyclic monoterpenoids in natural materials (Belousova & Khan, 1990).
Ionic Hydrogenation Studies
Research has explored the ionic hydrogenation of related hydrocarbons like 1-methylbicyclo[3.1.0]hexane. Such studies focus on the transformation of these hydrocarbons into substituted cycloalkanes, providing insights into chemical reactivity and molecular transformations (Khotimskaya et al., 1972).
Use in Configurational Analysis
Lanthanoid-induced shifts have been used as a tool for configurational analysis of derivatives like 1,5-diacetyl-4-hydroxy-4-methylbicyclo[3.1.0]hexan-2-ones. This method is crucial for understanding the configuration of asymmetric centers in complex organic molecules (Adembri et al., 1985).
Future Directions
properties
IUPAC Name |
5-methylbicyclo[3.1.0]hexan-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O/c1-7-3-2-6(8)5(7)4-7/h5H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNGLGSJXMDGAJW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC(=O)C1C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
110.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Methylbicyclo[3.1.0]hexan-2-one |
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